molecular formula C22H23NO B5156327 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone

3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone

Cat. No. B5156327
M. Wt: 317.4 g/mol
InChI Key: BNKQVUXDQBWHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone, also known as INPP4B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the inhibition of this compound, which leads to the accumulation of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and the subsequent activation of the AKT/mTOR signaling pathway. This activation results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that the compound suppresses tumor growth and metastasis in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in lab experiments is its specificity towards this compound. This specificity allows for the selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

Several future directions for the use of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone in cancer research have been proposed. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more soluble analogs, and the exploration of its potential applications in other diseases that involve dysregulation of the PI3K/AKT/mTOR signaling pathway. Additionally, further studies are needed to elucidate the long-term effects of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone involves the reaction of 4-isopropylaniline with 2-naphthaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone has been shown to be a potent inhibitor of this compound, a phosphoinositide phosphatase that is overexpressed in several types of cancers. This compound plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Therefore, the inhibition of this compound by this compound has the potential to suppress cancer cell growth and proliferation.

properties

IUPAC Name

1-naphthalen-2-yl-3-(4-propan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-16(2)17-9-11-21(12-10-17)23-14-13-22(24)20-8-7-18-5-3-4-6-19(18)15-20/h3-12,15-16,23H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKQVUXDQBWHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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